N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
Description
N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. Key structural elements include:
- 4-Methoxyphenyl group at position 2, contributing hydrophobic and electron-donating properties.
- 5-Oxido moiety, which enhances solubility and influences electronic interactions.
- 2-Phenylacetamide at position 3, providing hydrogen-bonding capacity and structural rigidity.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-16-9-7-15(8-10-16)23-20(17-12-27(25)13-18(17)22-23)21-19(24)11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZSGQCMNKPECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The compound’s activity and physicochemical properties can be contextualized through comparison with structurally similar derivatives. Below is an analysis of key analogs:
Analog 1: N-(2-(4-Methoxyphenyl)-5-Oxido-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)Cyclohexanecarboxamide (CAS 958587-50-3)
- Substituent Variation : Cyclohexanecarboxamide replaces 2-phenylacetamide.
- Molecular Weight: 373.5 g/mol (vs. ~375–385 g/mol for the target compound, estimated based on structural similarity) .
Analog 2: N-[2-(4-Fluorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]-4-Methoxybenzamide (CAS 1009693-63-3)
- Substituent Variation :
- 4-Fluorophenyl at position 2 (vs. 4-methoxyphenyl in the target compound).
- 4-Methoxybenzamide (vs. 2-phenylacetamide).
- Implications: Fluorine’s electron-withdrawing effect may alter binding affinity compared to the electron-donating methoxy group.
Analog 3: 4-{3-Amino-4-[(4-Methylphenyl)-Hydrazono]-5-Imino-4,5-Dihydropyrazol-1-yl}-Benzenesulfonamide (IC50 1.92 ± 0.01 μM)
- Structural Divergence: Lacks the thieno[3,4-c]pyrazole core but retains a pyrazole scaffold.
- Functional Insights: Demonstrated potent LOX inhibition (IC50 1.92 μM), attributed to its hydrazono and imino groups, which facilitate π-π stacking and hydrogen bonding . Highlights the importance of substituent positioning and electronic effects in bioactivity.
Comparative Data Table
Biological Activity
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.45 g/mol. Its structure features a thieno[3,4-c]pyrazole core, which is significant for its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate the activity of enzymes or receptors, influencing key signaling pathways involved in inflammation and cancer progression. For instance, it has been suggested that the compound may inhibit specific kinases or interact with DNA, resulting in anti-inflammatory and anticancer effects.
Anticancer Activity
Research has indicated that derivatives of thieno[3,4-c]pyrazoles exhibit significant anticancer properties. A study evaluating various thienopyrazole derivatives found that they could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The IC50 values for these compounds ranged from 3.96 µM to 5.87 µM, indicating potent activity against these cell lines .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In vitro studies suggest that it can reduce the expression of pro-inflammatory cytokines by inhibiting NF-kB signaling pathways. This mechanism is crucial for developing new anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity, making it a candidate for further investigation in infectious disease treatment .
Case Studies and Research Findings
- Study on Anticancer Activity : A series of thienopyrazole derivatives were synthesized and evaluated for their anticancer properties against multiple cancer cell lines. The results demonstrated that certain modifications to the thienopyrazole structure enhanced cytotoxicity significantly .
- Anti-inflammatory Mechanism : In a study focusing on inflammatory pathways, the compound was shown to inhibit the activation of NF-kB in macrophages exposed to lipopolysaccharides (LPS), leading to decreased levels of TNF-alpha and IL-6 .
- Antimicrobial Screening : The compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a broader spectrum of activity against Gram-positive bacteria compared to Gram-negative strains .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
